molecular formula C7H12O2 B1584880 Methyl 5-hexenoate CAS No. 2396-80-7

Methyl 5-hexenoate

Cat. No. B1584880
CAS RN: 2396-80-7
M. Wt: 128.17 g/mol
InChI Key: ASKDFGVMJZMYEM-UHFFFAOYSA-N
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Description

Methyl 5-hexenoate is a chemical compound used in various scientific and industrial applications . It is also known as the methyl ester of 5-hexenoic acid .


Synthesis Analysis

Methyl 5-hexenoate can be synthesized from 5-Hexenoic acid . The exact methods and conditions for this synthesis can vary depending on the specific requirements of the process .


Molecular Structure Analysis

The molecular formula of Methyl 5-hexenoate is C7H12O2 . Its molecular weight is 128.1690 . The IUPAC Standard InChI is InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h3H,1,4-6H2,2H3 .


Physical And Chemical Properties Analysis

Methyl 5-hexenoate is a colorless to yellow liquid . It has a molecular weight of 128.17 .

Scientific Research Applications

  • Summary of the Application: “Methyl 5-hexenoate” is used in the production of terminally unsaturated methyl esters from lactones over metal oxide catalysts . This process is significant in the field of catalysis as it allows for the selective production of these esters.
  • Methods of Application or Experimental Procedures: In the study, metal oxide catalysts were used for the production of a terminally unsaturated methyl ester, “Methyl 5-hexenoate”, from a 6 carbon, 6-membered ring lactone, δ-hexalactone (DHL). A 15 wt% Cs/SiO2 catalyst had a selectivity of 55% to "Methyl 5-hexenoate" .
  • Results or Outcomes: The Cs/SiO2 catalyst was found to be the most selective among the metal oxide catalysts studied, which included Cs/SiO2, MgO, SrO, CeO2, ZrO2, Ta2O5, MgAl2O4, and a Mg–Zr mixed oxide . The selectivity of the Cs/SiO2 catalyst to “Methyl 5-hexenoate” was 55%, the highest among the catalysts studied .
  • Organic Synthesis: “Methyl 5-hexenoate” could be used as a building block in the synthesis of more complex organic compounds due to its unsaturated ester functional group .

  • Materials Science: As an organic compound, “Methyl 5-hexenoate” could potentially be used in the development of new materials or in the synthesis of polymers .

  • Chemical Industry: “Methyl 5-hexenoate” could be used as an intermediate in the production of other chemicals .

  • Gas Chromatography: “Methyl 5-hexenoate” could be used as a reference compound in gas chromatography, a technique used for separating and analyzing compounds that can be vaporized without decomposition .

  • Catalysis: As mentioned earlier, “Methyl 5-hexenoate” is used in the production of terminally unsaturated methyl esters from lactones over metal oxide catalysts .

Safety And Hazards

Methyl 5-hexenoate is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this chemical, including wearing appropriate protective equipment and ensuring good ventilation .

Future Directions

The future directions of Methyl 5-hexenoate would depend on ongoing research and development in the field. It’s used in various scientific and industrial applications, and its use may expand as new processes and technologies are developed .

properties

IUPAC Name

methyl hex-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKDFGVMJZMYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946806
Record name Methyl hex-5-enoate
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-hexenoate

CAS RN

2396-80-7
Record name Methyl 5-hexenoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl-5-hexenoate
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Record name Methyl hex-5-enoate
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Record name 5-Hexenoic acid, methyl ester
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Synthesis routes and methods I

Procedure details

Hex-5-enoic acid methyl ester was prepared as follows. Hex-5-enoic acid (2.00 g, 17.5 mmol) was dissolved in diethyl ether (8 mL) and methanol (4 mL) and cooled to 0° C. To this solution was added 2.0 M Trimethylsilyl diazomethane (9 mL) dropwise. It was noted that a yellow TMS-diazomethane solution dissipates upon stirring with the reaction mixture, and the reaction is deemed complete when the yellow color persists. Caution should be observed, as the reaction is associated with vigorous gas evolution. When the yellow color persists in the reaction mixture, TLC analysis was conducted and confirmed consumption of the acid. The solvent was evaporated under reduced pressure carefully (product is somewhat volatile) and replaced with ethyl acetate. The solution was washed with saturated NaHCO3, dried, and the filtrate was used directly in the next step. 1H NMR (400 MHz) CDCl3 δ 5.45 (m, 1H), δ 4.9 (m, 2H), δ 3.65 (s, 3H), δ 2.20 (t, 2H), δ 2.05 (m, 2H), δ 1.70 (m, 2H).
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Synthesis routes and methods II

Procedure details

Via Lactone XXXVII. Refer to Chart 3. A phosphonate reagent is first prepared. Methyl 5-hexenoate is prepared from 5-hexenoic acid by reaction with methanol and concentrated sulfuric acid in refluxing ethylene dichloride, thereafter washing and distilling the product. The anion of dimethyl methylphosphonate, prepared from dimethyl methylphosphonate (82 g.) and 400 ml. of 1.6 M butyllithium in 800 ml. of tetrahydrofuran at -55° to -60° C. is treated with methyl 5-hexenoate (41 g.) added in 65 ml. of tetrahydrofuran over about 10 min. The mixture is stirred at -75° C. for 2 hr. and then at about 25° C. for 18 hr. Acetic acid (26 ml.) is added and the solvent removed under reduced pressure. The residue is taken up in water and ether-methylene chloride (3:1). The organic phase, combined with extractions of the aqueous phase, is washed with cold aqueous sodium bicarbonate and brine, dried, and concentrated. There is obtained, on distillation, dimethyl 2-oxo-6-heptenylphosphonate.
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Lactone
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Synthesis routes and methods III

Procedure details

5-Hexenoic acid (4.9 g, 42.9 mmol) was refluxed in 80 ml of methanol with catalytic p toluene sulfonic acid monohydrate for 40 hours. The solution was cooled and concentrated then poured into ether/water. The ether layer was dried over sodium sulfate and concentrated to give 4.6 g (35.9 mmol), 84% of the title compound.
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4.9 g
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Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-hexenoate
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Methyl 5-hexenoate
Reactant of Route 3
Methyl 5-hexenoate
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
Methyl 5-hexenoate

Citations

For This Compound
230
Citations
BB Snider, JV Duncia - The Journal of Organic Chemistry, 1981 - ACS Publications
… We have recently obtained methyl 2-bromo-4-methyl5-hexenoate in 51% yield as a 19:1 mixture of diastereomers (now known to be predominantly 2/?*,45*, ie, 1) from the EtAlCl2-…
Number of citations: 10 pubs.acs.org
O Lamikanra, OA Richard - Journal of the Science of Food and …, 2004 - Wiley Online Library
… The highest losses occurred in the major compounds, ranging from about 60% of ethyl hexanoate to over 75% of methyl 5-hexenoate. Production of copaene also occurred, increasing …
Number of citations: 51 onlinelibrary.wiley.com
ZJ Brentzel, MR Ball, JA Dumesic - Catalysis Letters, 2018 - Springer
… Metal oxide catalysts were studied for their selectivity for the production of a terminally unsaturated methyl ester, methyl 5-hexenoate (M5H), from a 6 carbon, 6-membered ring lactone, δ…
Number of citations: 5 link.springer.com
A Kamimura, K Kaiso, S Suzuki, Y Oishi, Y Ohara… - Green …, 2011 - pubs.rsc.org
… The treatment of nylon-6 with supercritical MeOH produced methyl 6-hydroxycaplonate 4 and methyl 5-hexenoate 5 in a 1.5 [thin space (1/6-em)] : [thin space (1/6-em)] 1 ratio. In this …
Number of citations: 37 pubs.rsc.org
P Arthur Jr, DC England, BC Pratt… - Journal of the American …, 1954 - ACS Publications
… hydrocyanated in fair yields: 5-hexenenitrile, 3-pentenenitrileand methyl 5-hexenoate. … Methyl 5-hexenoate (run 10) added hydrogen cyanide in 18% conversion (44% yield allowingfor …
Number of citations: 72 pubs.acs.org
SMM Bertagnolli, G Bernardi, JZ Donadel, AO Fogaça… - Ciência Rural, 2017 - SciELO Brasil
… ethyl octanoate, ethyl 5-hexenoate, phenethyl acetate, (E)-β-damascenone, (E)-ethyl cinnamate, 2-methyl butyl acetate, 3-methylbutanol, ethyl 3-(E)-hexenoate, and methyl 5-hexenoate…
Number of citations: 9 www.scielo.br
O Lamikanra - 2003 - ACS Publications
… , methyl 2-methylbutyrate, ethyl butyrate and ethyl 2-methylbutyrate were present in cantaloupe melon while methyl 2-methylbutanoate, methyl hexanoate, methyl 5-hexenoate, ethyl …
Number of citations: 4 pubs.acs.org
WK Rohwedder, AF Mabrouk… - The Journal of Physical …, 1965 - ACS Publications
… The 74 peak, due to cleavage of the 2-3 carbon-to-carbon bond and rearrangement of a hydrogen atom, is the largest in the methyl 5-hexenoate spectrum. This peak is considerably …
Number of citations: 55 pubs.acs.org
CJ Albisetti, NG Fisher, MJ Hogsed… - Journal of the American …, 1956 - ACS Publications
… propylene to methyl acrvlate gave methyl 5-hexenoate (CH2=… Methyl 5-Methyl-5-hexenoate.—The 1:1 addition product of … to that obtained from methyl 5-methyl-5-hexenoate described …
Number of citations: 54 pubs.acs.org
GA Molander, C Kenny - The Journal of Organic Chemistry, 1991 - ACS Publications
… Thus, ethyl 2-acetyl-2-methyl-5-hexenoate, upon treatmentwith Sml2 in the presence of a variety of aldehydes or ketones, undergoes an initial radical (ketyl) olefin cyclization. …
Number of citations: 100 pubs.acs.org

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